Hentriacontane-10,14,16-trione
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Overview
Description
Hentriacontane-10,14,16-trione is a long-chain hydrocarbon with three ketone functional groups located at the 10th, 14th, and 16th carbon positions. This compound is part of the larger family of hentriacontanes, which are known for their presence in natural waxes and their applications in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hentriacontane-10,14,16-trione typically involves the oxidation of hentriacontane derivatives. One common method is the selective oxidation of hentriacontane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at low temperatures to ensure selective oxidation at the desired carbon positions.
Industrial Production Methods
Industrial production of this compound may involve the extraction of precursor compounds from natural sources such as plant waxes or beeswax, followed by chemical modification. The extraction process typically uses solvents like hexane or supercritical carbon dioxide to isolate hentriacontane derivatives, which are then subjected to oxidation reactions to produce the trione compound .
Chemical Reactions Analysis
Types of Reactions
Hentriacontane-10,14,16-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids at the ketone positions.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) can convert the ketone groups to alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Dichloromethane (CH₂Cl₂), hexane
Major Products
Oxidation Products: Carboxylic acids
Reduction Products: Alcohols
Substitution Products: Various functionalized derivatives
Scientific Research Applications
Hentriacontane-10,14,16-trione has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactivity.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty waxes and lubricants.
Mechanism of Action
The mechanism of action of Hentriacontane-10,14,16-trione involves its interaction with biological membranes and enzymes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the ketone groups can interact with enzyme active sites, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Hentriacontane: A long-chain alkane without functional groups, primarily used in waxes and lubricants.
Hentriacontane-14,16-dione: A diketone derivative with two ketone groups, used in similar applications as the trione compound.
Uniqueness
Hentriacontane-10,14,16-trione is unique due to its three ketone functional groups, which provide distinct chemical reactivity and potential biological activities compared to other hentriacontane derivatives.
Properties
CAS No. |
60368-11-8 |
---|---|
Molecular Formula |
C31H58O3 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
hentriacontane-10,14,16-trione |
InChI |
InChI=1S/C31H58O3/c1-3-5-7-9-11-12-13-14-15-16-18-20-22-25-30(33)28-31(34)27-23-26-29(32)24-21-19-17-10-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
VDUPVKCNQLSVPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC(=O)CCCC(=O)CCCCCCCCC |
Origin of Product |
United States |
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